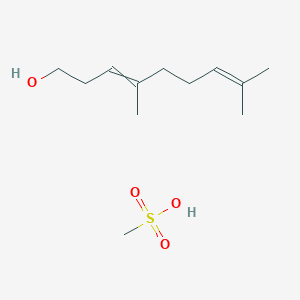
4,8-Dimethylnona-3,7-dien-1-ol;methanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Dimethylnona-3,7-dien-1-ol is an organic compound with the molecular formula C11H20O. It is a type of alcohol with a unique structure that includes two double bonds and two methyl groups. Methanesulfonic acid, on the other hand, is a strong organic acid with the formula CH3SO3H. When combined, these compounds can form various derivatives that are useful in different chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethylnona-3,7-dien-1-ol typically involves the use of starting materials such as isoprene and acetylene. The reaction conditions often require a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4,8-Dimethylnona-3,7-dien-1-ol may involve large-scale chemical reactors and continuous flow processes. The use of advanced separation techniques, such as distillation and chromatography, is essential to isolate and purify the final product. Methanesulfonic acid is typically produced through the oxidation of methanethiol or dimethyl sulfide using strong oxidizing agents like hydrogen peroxide or nitric acid.
化学反应分析
Types of Reactions
4,8-Dimethylnona-3,7-dien-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming aldehydes or ketones.
Reduction: The double bonds in the compound can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly employed.
Major Products
Oxidation: Aldehydes or ketones
Reduction: Saturated alcohols
Substitution: Alkyl halides
科学研究应用
4,8-Dimethylnona-3,7-dien-1-ol and its derivatives have various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for their potential therapeutic effects and as building blocks for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 4,8-Dimethylnona-3,7-dien-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by disrupting their cell membranes or metabolic pathways.
相似化合物的比较
Similar Compounds
- 4,8-Dimethyl-3,7-nonadien-2-ol
- 4,8-Dimethylnona-3,7-dien-2-one
- (E)-4,8-Dimethyl-1,3,7-nonatriene
Uniqueness
4,8-Dimethylnona-3,7-dien-1-ol is unique due to its specific structure, which includes two double bonds and two methyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, highlighting its potential for specialized uses.
属性
CAS 编号 |
118495-32-2 |
|---|---|
分子式 |
C12H24O4S |
分子量 |
264.38 g/mol |
IUPAC 名称 |
4,8-dimethylnona-3,7-dien-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C11H20O.CH4O3S/c1-10(2)6-4-7-11(3)8-5-9-12;1-5(2,3)4/h6,8,12H,4-5,7,9H2,1-3H3;1H3,(H,2,3,4) |
InChI 键 |
BQQZXBNPVBIQCN-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=CCCO)C)C.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


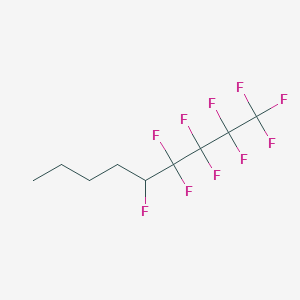
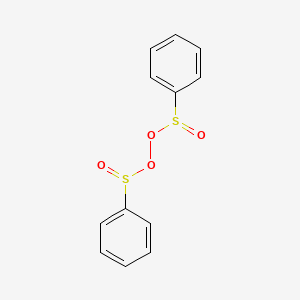
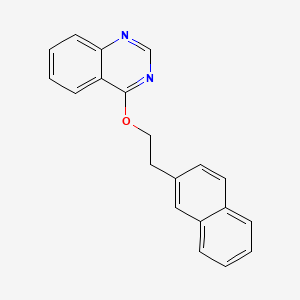
![Benzoic acid, 2-[1-(acetyloxy)-2,4-hexadiynyl]-6-hydroxy-, methyl ester](/img/structure/B14292901.png)
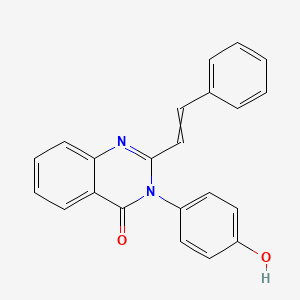
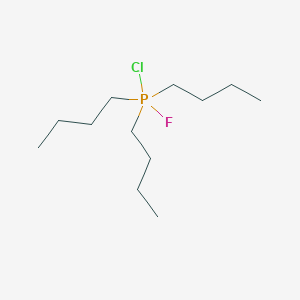
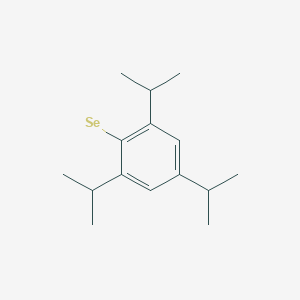
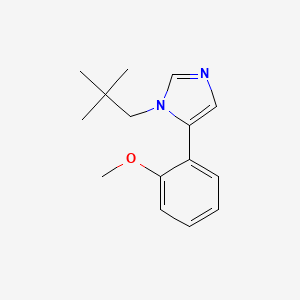
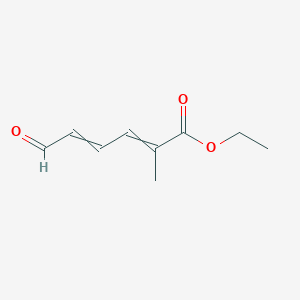
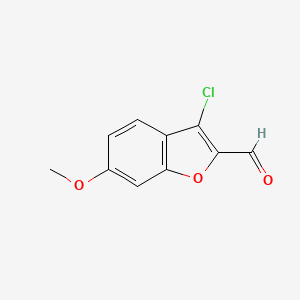
![(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane](/img/structure/B14292942.png)
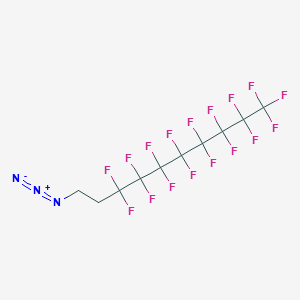
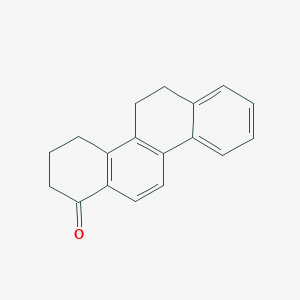
![Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate](/img/structure/B14292958.png)
